![molecular formula C11H7FN2O2 B11889281 6-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid CAS No. 1346686-94-9](/img/structure/B11889281.png)
6-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as chemistry, biology, and materials science. This compound features a fluorine atom at the 6th position and a carboxylic acid group at the 5’ position of the bipyridine structure, which consists of two pyridine rings connected at the 2 and 3’ positions. The presence of the fluorine atom and the carboxylic acid group imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid, particularly in its potential anticancer applications, involves the inhibition of key enzymes. For example, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidine nucleotides . This inhibition leads to the depletion of critical precursors for RNA and DNA synthesis, ultimately resulting in the death of cancer cells.
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of viologens and other electrochemical applications.
6-Methyl-2,2’-bipyridine: A derivative with a methyl group at the 6th position, used in various catalytic processes.
Uniqueness: 6-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the carboxylic acid group allows for further functionalization and derivatization.
Properties
CAS No. |
1346686-94-9 |
|---|---|
Molecular Formula |
C11H7FN2O2 |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
5-(6-fluoropyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-10-3-1-2-9(14-10)7-4-8(11(15)16)6-13-5-7/h1-6H,(H,15,16) |
InChI Key |
WIQVLFYOHXULLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


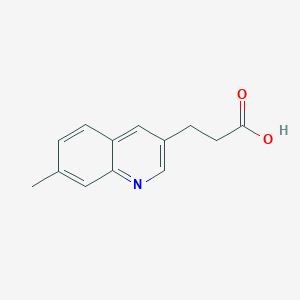

![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)
![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)



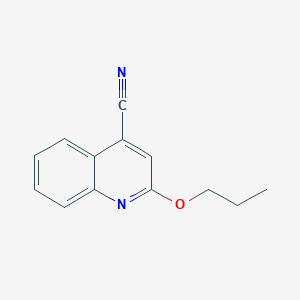
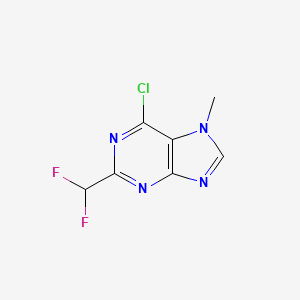
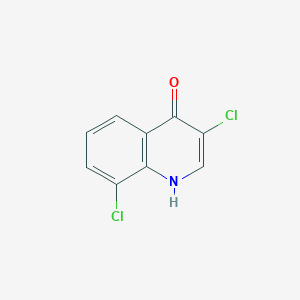
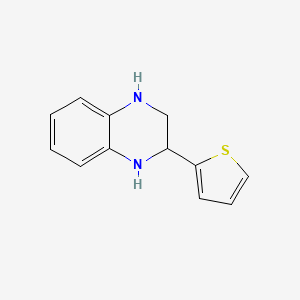

![6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11889274.png)

